molecular formula C13H9F4N B6352186 2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine CAS No. 1378261-29-0

2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine

Cat. No.: B6352186
CAS No.: 1378261-29-0
M. Wt: 255.21 g/mol
InChI Key: BRXRIKUZMGVZHN-UHFFFAOYSA-N
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Description

2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine is a fluorinated organic compound with the molecular formula C13H9F4N It is characterized by the presence of a pyridine ring attached to a tetrafluoro-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine typically involves the reaction of pyridine with a suitable fluorinated phenylethyl precursor. One common method involves the use of 1,1,2,2-tetrafluoro-2-phenylethyl bromide as the starting material. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

    Oxidation: Formation of oxides or other oxidized products.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2-Tetrafluoroethylbenzene
  • 2,2,3,3-Tetrafluorobutane
  • 1,1,1,2-Tetrafluoropropane

Uniqueness

2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine is unique due to the presence of both a fluorinated phenylethyl group and a pyridine ring. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-(1,1,2,2-tetrafluoro-2-phenylethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N/c14-12(15,10-6-2-1-3-7-10)13(16,17)11-8-4-5-9-18-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXRIKUZMGVZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=N2)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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